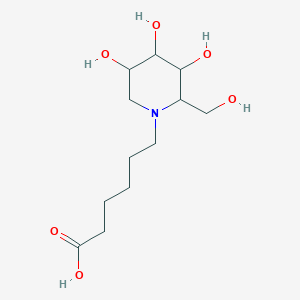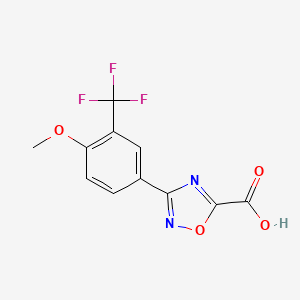![molecular formula C11H19NO3 B12069745 Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)
Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a carbamic acid moiety attached to a 7-oxabicyclo[4.1.0]heptane ring system, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the 7-oxabicyclo[4.1.0]heptane ring system, which can be derived from cyclopentene through a series of oxidation and ring-closing reactions.
Formation of Carbamic Acid: The carbamic acid group is introduced via a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions.
Final Coupling: The final step involves coupling the carbamic acid derivative with the 7-oxabicyclo[4.1.0]heptane ring system, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the initial formation of the bicyclic ring system.
Catalytic Processes: Employing palladium or other metal catalysts to enhance the efficiency of the coupling reactions.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the ring system.
Substitution: The carbamic acid moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.
Catalysts: Palladium or platinum catalysts are commonly used in coupling and substitution reactions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be tailored for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The bicyclic structure allows for precise interactions with these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, methyl: A similar compound with a methyl group instead of the 1,1-dimethylethyl group.
Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, ethyl: Another analog with an ethyl group.
Uniqueness
The uniqueness of carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over its analogs in terms of stability and reactivity.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl-[(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-yl]carbamic acid |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)12(10(13)14)7-5-4-6-8-9(7)15-8/h7-9H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
InChI Key |
QCXBDWYBGVKCNB-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)N([C@@H]1CCC[C@H]2[C@@H]1O2)C(=O)O |
Canonical SMILES |
CC(C)(C)N(C1CCCC2C1O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)








